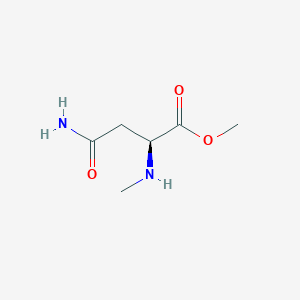
L-Asparagine,N-methyl-,methylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparagine,N-methyl-,methylester(9CI) is a chemical compound with the molecular formula C6H12N2O3 It is a derivative of L-asparagine, where the amino group is methylated and the carboxyl group is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Asparagine,N-methyl-,methylester(9CI) can be synthesized through the methylation of L-asparagine followed by esterification. The typical synthetic route involves the following steps:
Methylation: L-asparagine is reacted with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide to form N-methyl-L-asparagine.
Esterification: The N-methyl-L-asparagine is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid to yield L-Asparagine,N-methyl-,methylester(9CI).
Industrial Production Methods
Industrial production of L-Asparagine,N-methyl-,methylester(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Asparagine,N-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of L-Asparagine,N-methyl-,methylester(9CI).
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Asparagine,N-methyl-,methylester(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of L-Asparagine,N-methyl-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The compound can be metabolized by enzymes such as asparaginase, leading to the formation of aspartate and ammonia. This process is crucial in the metabolism of toxic ammonia in the body and plays a role in various biochemical pathways.
Comparación Con Compuestos Similares
L-Asparagine,N-methyl-,methylester(9CI) can be compared with other similar compounds such as:
L-Asparagine: The parent compound without methylation and esterification.
N-Methyl-L-asparagine: L-asparagine with only the amino group methylated.
L-Asparagine methyl ester: L-asparagine with only the carboxyl group esterified.
Uniqueness
L-Asparagine,N-methyl-,methylester(9CI) is unique due to the presence of both methylation and esterification, which can influence its chemical properties and biological activity. This dual modification can enhance its stability, solubility, and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C6H12N2O3 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
methyl (2S)-4-amino-2-(methylamino)-4-oxobutanoate |
InChI |
InChI=1S/C6H12N2O3/c1-8-4(3-5(7)9)6(10)11-2/h4,8H,3H2,1-2H3,(H2,7,9)/t4-/m0/s1 |
Clave InChI |
QQJXZTIWNZMSPG-BYPYZUCNSA-N |
SMILES isomérico |
CN[C@@H](CC(=O)N)C(=O)OC |
SMILES canónico |
CNC(CC(=O)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



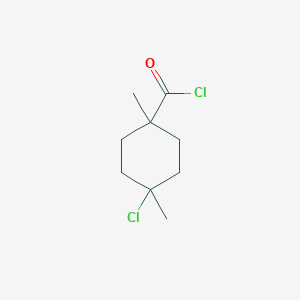

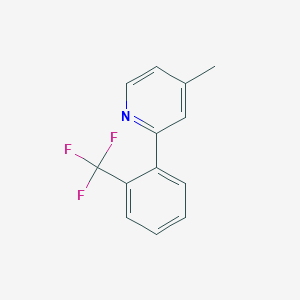
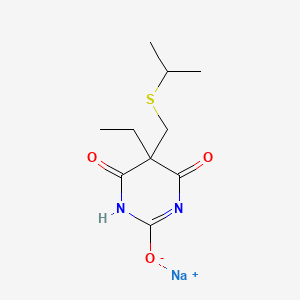
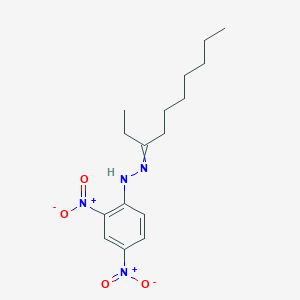
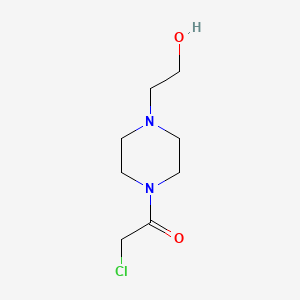
![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)
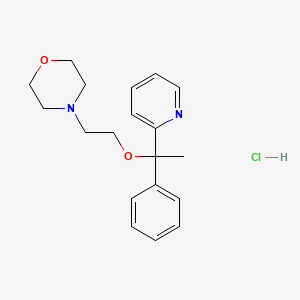
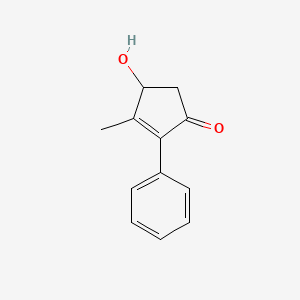
![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
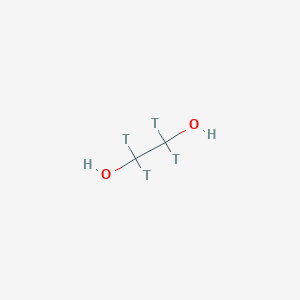
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
